Etomoxir Etomoxir 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylic acid ethyl ester is an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 82258-36-4
VCID: VC20765266
InChI: InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3
SMILES: CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Molecular Formula: C17H23ClO4
Molecular Weight: 326.8 g/mol

Etomoxir

CAS No.: 82258-36-4

Cat. No.: VC20765266

Molecular Formula: C17H23ClO4

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

Etomoxir - 82258-36-4

Specification

CAS No. 82258-36-4
Molecular Formula C17H23ClO4
Molecular Weight 326.8 g/mol
IUPAC Name ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Standard InChI InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3
Standard InChI Key DZLOHEOHWICNIL-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Canonical SMILES CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl

Introduction

Etomoxir is a synthetic compound initially developed for metabolic disorders, primarily acting as an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in mitochondrial fatty acid oxidation. Below is a structured analysis of its properties, mechanisms, clinical applications, and research findings.

Mechanism of Action

Etomoxir blocks CPT1, preventing the formation of acyl carnitines required for mitochondrial fatty acid transport. This shifts cellular energy metabolism toward glucose oxidation . Off-target effects include:

  • PPARα agonism at therapeutic doses .

  • Complex I inhibition in the electron transport chain at high concentrations (>200 μM) .

  • Disruption of Coenzyme-A metabolism .

Clinical Development Timeline

Type 2 Diabetes (1980–1992)

  • Phase II trials showed mild antihyperglycemic effects but insufficient efficacy.

  • Safety concerns: Transient liver transaminase elevation and heart hypertrophy in preclinical models .

Congestive Heart Failure (2000–2007)

  • ERGO Study (2007):

    • Design: Randomized, double-blind trial testing 40 mg and 80 mg etomoxir vs. placebo in CHF patients (n=347n = 347) .

    • Outcomes:

      • Mean exercise time increased by 10.2 s (40 mg) and 19.4 s (80 mg) vs. 3.3 s (placebo).

      • Termination reason: Severe hepatotoxicity (4 patients on etomoxir had elevated transaminases) .

ParameterPlacebo40 mg Etomoxir80 mg Etomoxir
Completed patients211614
Exercise time gain+3.3 s+10.2 s+19.4 s

Key Research Findings

Cancer Cell Studies

  • Low-dose etomoxir (10 μM): Inhibits 90% of fatty acid oxidation without affecting proliferation .

  • High-dose etomoxir (200 μM): Reduces proliferation via complex I inhibition, independent of CPT1 .

T Cell Metabolism

  • CPT1a inhibition: Minimal impact on proliferation but induces oxidative stress at >5 μM .

  • ROS production: Linked to disrupted mitochondrial coupling at high doses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator